MYCi361

Descripción general

Descripción

MYCi361, también conocido como NUCC-0196361, es un inhibidor de molécula pequeña que se dirige a la proteína MYC. MYC es un factor de transcripción involucrado en la regulación de procesos celulares esenciales como la proliferación, el metabolismo, la biosíntesis y la apoptosis. La sobreexpresión de MYC se observa con frecuencia en varios tipos de cáncer, lo que lo convierte en un objetivo significativo para la terapia del cáncer .

Aplicaciones Científicas De Investigación

Cancer Types Targeted

MYCi361 has shown efficacy in various cancers characterized by MYC overexpression, including:

- Prostate Cancer : Demonstrated significant tumor regression in models such as MycCaP and LNCaP.

- Leukemia : Effective against cell lines like MV4-11.

- Lymphoma : Inhibits growth in HL-60 and P493-6 cell lines.

- Neuroblastoma : Shown to reduce viability in SK-N-B2 cells.

Immune Modulation

One of the notable applications of this compound is its impact on the tumor immune microenvironment. Treatment with this compound has been associated with:

- Increased infiltration of immune cells into tumors.

- Upregulation of PD-L1 expression on tumor cells, enhancing sensitivity to anti-PD1 immunotherapy.

- Promotion of immunogenic cell death, which may sensitize tumors resistant to conventional therapies.

Case Study 1: Prostate Cancer Model

In a study involving murine models of prostate cancer (MycCaP), this compound was administered at a dosage of 100 mg/kg for two days followed by 70 mg/kg for nine days. The results indicated:

- Significant reduction in tumor size.

- Enhanced immune cell recruitment, particularly CD3+ T cells and dendritic cells.

- Upregulation of immunoregulatory proteins, indicating a shift towards a more favorable immune environment for anti-tumor responses .

Case Study 2: Combination Therapy with Anti-PD1

This compound was tested in combination with anti-PD1 therapy in models resistant to immunotherapy. The combination led to:

- Improved tumor responses compared to monotherapy.

- A notable increase in intratumoral CD8+ T cells expressing interferon gamma and tumor necrosis factor alpha.

- Evidence suggesting that this compound can overcome the immunosuppressive microenvironment typical of prostate tumors .

Pharmacokinetics and Toxicity

While this compound shows potent anti-tumor activity, it has a narrow therapeutic index. Studies indicate that:

- The compound has moderate terminal elimination half-lives (44 hours for intraperitoneal dosing and 20 hours for oral dosing).

- In vivo toxicity was observed, necessitating careful dose management .

Comparative Efficacy

To understand the relative efficacy of this compound compared to other compounds, a summary table is provided below:

Mecanismo De Acción

MYCi361 ejerce sus efectos uniéndose directamente a la proteína MYC, interrumpiendo la heterodimerización MYC/MAX. Esta interrupción deteriora la expresión génica impulsada por MYC y promueve la degradación de MYC a través de una mayor fosforilación en la treonina-58. La degradación de MYC conduce a la supresión del crecimiento tumoral y la modulación del microambiente inmune tumoral .

Compuestos similares:

MYCi975: Un análogo mejorado de this compound con mejor tolerabilidad y eficacia.

10074-G5: Otro inhibidor de molécula pequeña que se dirige a la proteína MYC.

10074-A4: Similar a 10074-G5, inhibe MYC al unirse a una región específica de la proteína.

JKY-2-169: Un inhibidor de molécula pequeña que se dirige a MYC.

7594-0035: Otro compuesto que se une a la proteína MYC.

Singularidad de this compound: this compound es único debido a su capacidad para mejorar la fosforilación de MYC y promover su degradación, lo que lleva a una supresión efectiva del crecimiento tumoral. Su combinación con inmunoterapia anti-PD1 ha mostrado resultados prometedores en la mejora de la eficacia antitumoral .

Análisis Bioquímico

Biochemical Properties

MYCi361 binds directly to MYC, inhibiting its function and promoting its degradation by enhancing GSK3β–mediated phosphorylation . The Kd of this compound for binding to MYC is 3.2 μM .

Cellular Effects

This compound has been shown to suppress tumor growth in various types of cells . It influences cell function by disrupting MYC/MAX complexes, promoting MYC T58 phosphorylation, and consequently increasing proteasome-mediated MYC degradation . This leads to the impairment of MYC-driven gene expression .

Molecular Mechanism

The molecular mechanism of action of this compound involves direct binding to MYC, disrupting MYC/MAX heterodimerization, and enhancing MYC degradation . This results in the impairment of MYC-driven gene expression .

Temporal Effects in Laboratory Settings

This compound has shown evidence of in vivo toxicity, which may include on-target and off-target effects . An improved analog, MYCi975, showed remarkable tolerability .

Dosage Effects in Animal Models

This compound has demonstrated significant anti-tumor efficacy in mice . It has a narrow therapeutic index, indicating that the effects of the product vary with different dosages .

Metabolic Pathways

MYC, the target of this compound, is a master transcription factor responsible for regulating essential cellular processes, including proliferation, metabolism, biosynthesis, and apoptosis . Therefore, this compound likely impacts these metabolic pathways.

Subcellular Localization

Since this compound targets MYC, a nuclear protein, it is likely that this compound also localizes to the nucleus to exert its effects

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La síntesis de MYCi361 implica múltiples pasos, incluida la formación de intermedios clave y sus reacciones posteriores para formar el compuesto final. La ruta sintética exacta y las condiciones de reacción son propiedad y se detallan en publicaciones de investigación específicas .

Métodos de producción industrial: La producción industrial de this compound sigue protocolos estrictos para garantizar una alta pureza y rendimiento. El compuesto se suministra típicamente como polvo con una pureza de ≥ 98% por Cromatografía líquida de alta resolución (HPLC). Se almacena a -20 °C para una estabilidad a largo plazo .

Análisis De Reacciones Químicas

Tipos de reacciones: MYCi361 se somete a diversas reacciones químicas, que incluyen:

Oxidación: this compound puede oxidarse en condiciones específicas para formar derivados oxidados.

Reducción: El compuesto puede reducirse para formar derivados reducidos.

Sustitución: this compound puede sufrir reacciones de sustitución en las que los grupos funcionales son reemplazados por otros grupos.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Se emplean reactivos como los halógenos y los nucleófilos en condiciones controladas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados oxidados de this compound, mientras que la reducción puede producir formas reducidas del compuesto .

Comparación Con Compuestos Similares

MYCi975: An improved analog of MYCi361 with better tolerability and efficacy.

10074-G5: Another small-molecule inhibitor targeting the MYC protein.

10074-A4: Similar to 10074-G5, it inhibits MYC by binding to a specific region of the protein.

JKY-2-169: A small-molecule inhibitor that targets MYC.

7594-0035: Another compound that binds to the MYC protein.

Uniqueness of this compound: this compound is unique due to its ability to enhance MYC phosphorylation and promote its degradation, leading to effective suppression of tumor growth. Its combination with anti-PD1 immunotherapy has shown promising results in enhancing antitumor efficacy .

Actividad Biológica

MYCi361 is a small molecule inhibitor targeting the MYC oncogene, which plays a critical role in various cancers due to its involvement in cell proliferation, apoptosis, and metabolism. This article synthesizes findings from multiple studies on the biological activity of this compound, including its mechanisms of action, effects on tumor growth, and potential therapeutic applications.

This compound functions primarily by disrupting the MYC/MAX heterodimerization, which is essential for MYC's transcriptional activity. Research indicates that this compound binds to the MYC protein, leading to its destabilization and promoting proteasomal degradation. This effect is particularly significant as it reduces the half-life of MYC protein from approximately 66 minutes to 28 minutes in prostate cancer cells (PC3) when treated with 6 µM of this compound .

Key Findings:

- Binding Affinity : The dissociation constant (D value) for this compound binding to MYC is approximately 3.2 µM .

- Phosphorylation Effects : this compound enhances phosphorylation at T58, which is associated with increased degradation of MYC .

- Gene Expression : Treatment with this compound leads to downregulation of several MYC target genes involved in cell cycle regulation, such as CDC25A and Cyclins .

In Vitro Studies

In vitro studies have demonstrated that this compound effectively inhibits cell proliferation across various cancer cell lines. For instance, in a panel of prostate cancer cells, treatment with this compound resulted in significant reductions in cell viability and induced apoptosis through caspase activation .

Table 1: Effects of this compound on Cell Lines

| Cell Line | IC50 (µM) | Apoptosis Induction (%) | Comments |

|---|---|---|---|

| PC3 | 4-10 | High | Significant reduction in viability |

| MDA-MB-453 | 5-12 | Moderate | Induced cleavage of caspase 3 |

| MDA-MB-468 | 6-11 | High | Enhanced anti-tumor activity |

In Vivo Studies

In vivo experiments have shown that this compound can suppress tumor growth effectively. For example, studies involving MycCaP tumors revealed that treatment with this compound significantly inhibited tumor size and enhanced immune cell infiltration into the tumor microenvironment . Moreover, it was observed that combining this compound with anti-PD1 therapy improved therapeutic outcomes by enhancing anti-tumor immunity .

Table 2: In Vivo Efficacy of this compound

| Tumor Model | Treatment Dose (mg/kg) | Tumor Growth Inhibition (%) | Immune Cell Infiltration |

|---|---|---|---|

| MycCaP | 10 | 65 | Increased |

| Triple-Negative Breast Cancer (TNBC) | 5 | 70 | Enhanced |

Case Studies

- Prostate Cancer : A study highlighted the efficacy of this compound in reducing tumor size in prostate cancer models while also promoting immunogenic cell death. The treatment led to significant changes in the tumor microenvironment, enhancing the infiltration of CD8+ T cells .

- Triple-Negative Breast Cancer : Research indicated that this compound not only inhibited proliferation but also induced apoptosis variably across different TNBC cell lines. The relationship between endogenous MYC levels and response to treatment was notably inverse; lower levels of MYC correlated with higher sensitivity to the drug .

Propiedades

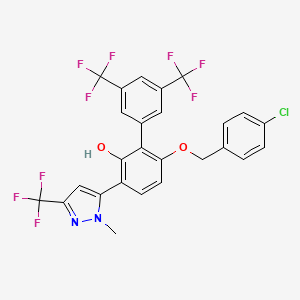

IUPAC Name |

2-[3,5-bis(trifluoromethyl)phenyl]-3-[(4-chlorophenyl)methoxy]-6-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H16ClF9N2O2/c1-38-19(11-21(37-38)26(34,35)36)18-6-7-20(40-12-13-2-4-17(27)5-3-13)22(23(18)39)14-8-15(24(28,29)30)10-16(9-14)25(31,32)33/h2-11,39H,12H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CKLCWLSEYDDTCN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC(=N1)C(F)(F)F)C2=C(C(=C(C=C2)OCC3=CC=C(C=C3)Cl)C4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H16ClF9N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

594.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the mechanism of action of MYCi361 and how does it impact tumor cells?

A1: this compound acts as a small molecule inhibitor of the MYC protein. [] It functions by engaging with MYC inside cells, disrupting the formation of the MYC/MAX heterodimer, a complex essential for MYC's transcriptional activity. [] This disruption leads to the inhibition of MYC-regulated gene expression, ultimately affecting various cellular processes controlled by MYC. Additionally, this compound promotes the phosphorylation of MYC at the threonine-58 residue. [] This phosphorylation event marks the protein for degradation by the proteasome, further decreasing MYC levels within the cell. [] The combined effect of these mechanisms leads to decreased tumor cell proliferation and promotes a form of cell death that is immunogenic, meaning it can trigger an immune response against the tumor. []

Q2: How does this compound treatment influence the tumor microenvironment and the response to anti-PD1 immunotherapy?

A2: Research shows that this compound treatment leads to an increase in tumor-infiltrating lymphocytes, which are immune cells that can recognize and attack cancer cells. [] Additionally, this compound treatment induces the expression of PD-L1 on tumor cells. [] While PD-L1 is often associated with immune evasion, its upregulation in this context, combined with increased immune cell infiltration, suggests that this compound treatment can sensitize tumors to anti-PD1 immunotherapy. [] This sensitization occurs because anti-PD1 therapy works by blocking the interaction between PD-1 on immune cells and PD-L1 on tumor cells, unleashing the immune system to attack the tumor.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.